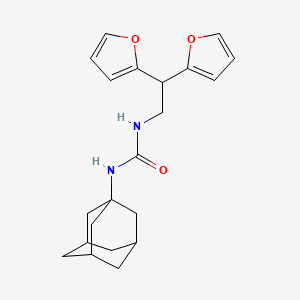

1-((1R,3s)-adamantan-1-yl)-3-(2,2-di(furan-2-yl)ethyl)urea

Description

1-((1R,3s)-Adamantan-1-yl)-3-(2,2-di(furan-2-yl)ethyl)urea is a 1,3-disubstituted urea derivative featuring a rigid adamantane moiety and a 2,2-di(furan-2-yl)ethyl substituent.

Properties

IUPAC Name |

1-(1-adamantyl)-3-[2,2-bis(furan-2-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c24-20(23-21-10-14-7-15(11-21)9-16(8-14)12-21)22-13-17(18-3-1-5-25-18)19-4-2-6-26-19/h1-6,14-17H,7-13H2,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQBDVIVCISLPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CC=CO4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1R,3s)-adamantan-1-yl)-3-(2,2-di(furan-2-yl)ethyl)urea is a compound belonging to the class of 1-adamantyl urea derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of 1-((1R,3s)-adamantan-1-yl)-3-(2,2-di(furan-2-yl)ethyl)urea is C21H26N2O3 with a molecular weight of 354.45 g/mol. The compound features an adamantane core structure combined with a urea moiety and furan substituents, which are known to influence its reactivity and biological interactions.

Synthesis

The synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(2,2-di(furan-2-yl)ethyl)urea typically involves the reaction of an isocyanate with an appropriate amine or alcohol derivative. Common methods include refluxing the reactants in a suitable solvent followed by crystallization to purify the product. The reaction conditions can vary based on the specific starting materials used.

Antibacterial and Antiviral Properties

Research indicates that compounds similar to 1-((1R,3s)-adamantan-1-yl)-3-(2,2-di(furan-2-yl)ethyl)urea exhibit significant antibacterial and antiviral activities. The mechanism often involves interaction with specific bacterial or viral proteins, inhibiting their function. For instance, structural modifications in urea derivatives can enhance their binding affinity to target proteins, which is critical for their biological efficacy.

Enzyme Inhibition

Urea derivatives are also studied for their potential as enzyme inhibitors. The inhibition of urease activity is particularly notable due to its role in various metabolic processes. Compounds that inhibit urease can reduce ammonia production from urea hydrolysis, which has implications for treating conditions associated with elevated urease activity . The efficacy of such inhibitors can be quantified through IC50 values determined in vitro.

Study on Antimicrobial Activity

A study conducted on adamantane-based compounds demonstrated that modifications at the urea position significantly affected antimicrobial potency. The synthesized derivatives were tested against a range of bacterial strains, showing promising results in inhibiting growth at micromolar concentrations .

Urease Inhibition Research

Another research effort focused on evaluating the urease inhibitory potential of various thioureas and urea derivatives. The findings indicated that certain structural features within these compounds could lead to enhanced inhibitory activity against urease enzymes, making them candidates for further development in therapeutic applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O3 |

| Molecular Weight | 354.45 g/mol |

| CAS Number | 2210138-32-0 |

| Antibacterial Activity (IC50) | Varies (µM range) |

| Urease Inhibition (IC50) | Varies (µM range) |

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

Antiviral Activity

Research indicates that adamantane derivatives exhibit antiviral properties, particularly against influenza viruses. The mechanism often involves inhibition of viral uncoating by blocking ion channels formed by viral proteins. Studies have shown that derivatives similar to 1-((1R,3s)-adamantan-1-yl)-3-(2,2-di(furan-2-yl)ethyl)urea can enhance antiviral efficacy due to their structural modifications that improve binding affinity to viral proteins .

Antitumor Properties

Recent studies have suggested that compounds with adamantane cores possess antitumor activity. For instance, urea derivatives have been shown to induce apoptosis in cancer cell lines through various pathways, including modulation of cell cycle and induction of oxidative stress . The furan moiety may also contribute to these effects by engaging in π-stacking interactions with nucleic acids.

Neuroprotective Effects

The neuroprotective potential of adamantane derivatives has been explored in models of neurodegenerative diseases. These compounds may exert protective effects against oxidative stress and inflammation in neuronal cells . The unique structure of 1-((1R,3s)-adamantan-1-yl)-3-(2,2-di(furan-2-yl)ethyl)urea may enhance its ability to cross the blood-brain barrier, making it a candidate for further research in neuropharmacology.

Case Studies

Several studies have documented the applications and effects of similar compounds:

Comparison with Similar Compounds

Key Observations :

- Synthesis Yields : Yields for adamantyl-urea analogs vary widely (25–80%), influenced by steric hindrance from substituents and reaction conditions. The furan-containing target compound likely requires optimized coupling protocols due to the bulky di(furan-2-yl)ethyl group .

- Configuration Specificity: The 1R,3s-adamantyl configuration in the target compound may enhance binding selectivity compared to non-chiral analogs like 1-(1-adamantyl)-3-heteroaryl ureas .

Physicochemical Properties

Table 2: Molecular Properties and Solubility Indicators

Key Observations :

- The di(furan-2-yl)ethyl group in the target compound introduces oxygen atoms, likely improving aqueous solubility compared to purely hydrophobic analogs like 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea .

- Fluorinated adamantyl derivatives (e.g., 8b) exhibit enhanced metabolic stability and binding affinity due to fluorine’s electronegativity, whereas furan rings may offer π-π stacking interactions .

Key Observations :

- Anti-Tuberculosis Activity : Adamantyl-urea analogs with heteroaryl groups (e.g., thiophene-oxadiazole in Compound 40) show potent activity, suggesting the target compound’s furan substituents may similarly engage bacterial targets .

- sEH Inhibition : Fluorinated adamantyl ureas (e.g., AUDA) highlight the role of adamantane in enhancing inhibitor-enzyme interactions. The di(furan-2-yl)ethyl group in the target compound may occupy distinct binding pockets compared to linear alkyl chains .

Crystallographic and Hydrogen-Bonding Analysis

- Crystal Packing: Adamantyl-ureas like 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea form zigzag polymeric chains via N–H⋯O hydrogen bonds (H⋯A distances: ~2.0–2.2 Å).

- Comparison with Halogenated Analogs : Chlorophenyl or fluorophenyl substituents enhance halogen bonding, whereas furan rings prioritize π-π interactions, impacting crystal solubility and stability .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-((1R,3s)-adamantan-1-yl)-3-(2,2-di(furan-2-yl)ethyl)urea, and how can reaction yields be improved?

- Methodological Answer : The synthesis of adamantyl-urea derivatives typically involves coupling adamantylamine with isocyanates or carbamoylating agents. For example, reports yields of 51–94% for similar urea compounds using EDCI/DMAP-mediated coupling in dichloromethane (DCM) or DMF. To improve yields:

- Optimize stoichiometry (e.g., 1.1 eq adamantylamine to 1 eq isocyanate) .

- Use polar aprotic solvents (DMF) for better solubility of intermediates .

- Employ coupling agents like EDCI with DMAP to activate carboxylic acid intermediates .

- Data Table :

| Reagent System | Solvent | Yield (%) | Reference |

|---|---|---|---|

| EDCI/DMAP | DCM | 65–94 | |

| Et3N/DMAP | DMF | 51–66 |

Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly diastereomerism or furan substitution patterns?

- Methodological Answer :

- Use high-field NMR (500 MHz or higher) to resolve overlapping signals. shows distinct NMR signals for furan protons (δ 6.06–6.13 ppm) and adamantyl CH groups (δ 1.5–2.2 ppm) .

- Employ 2D techniques (HSQC, HMBC) to assign quaternary carbons and confirm connectivity. For example, HMBC correlations between urea NH (δ 5.56 ppm) and adamantyl carbons can validate the urea linkage .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HepG2, MCF-7) at 10–100 µM concentrations .

- Enzyme Inhibition : Fluorescence-based assays targeting soluble epoxide hydrolase (sEH) or kinases, given structural similarities to sEH inhibitors in .

- Dose-Response : Test concentrations in triplicate with positive controls (e.g., cisplatin for cytotoxicity) .

Advanced Research Questions

Q. How does the adamantyl moiety influence crystallographic packing and intermolecular interactions?

- Methodological Answer :

- X-ray crystallography (e.g., SHELXL refinement) reveals that adamantyl groups form rigid, hydrophobic cores. shows zigzag polymeric chains via N–H···O hydrogen bonds (H···A distances: 2.072–2.225 Å; angles: 154–158°) .

- Compare with non-adamantyl analogs to assess steric effects on crystal symmetry (e.g., space group vs. ) .

Q. How can computational modeling predict target engagement or pharmacokinetic properties?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with sEH (PDB: 4JNC) or tubulin (PDB: 1SA0). Focus on urea hydrogen bonds with catalytic residues (e.g., Asp335 in sEH) .

- ADME Prediction : SwissADME predicts logP ≈ 3.5 (high lipophilicity) due to adamantyl and furan groups, suggesting blood-brain barrier penetration potential .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Purity Validation : Reanalyze compound purity via HPLC (≥95%) and NMR (absence of extraneous peaks) .

- Orthogonal Assays : Confirm cytotoxicity with dual methods (e.g., MTT and apoptosis assays) .

- Structural Confirmation : Revisit crystallographic data to rule out polymorphic variations affecting bioactivity .

Data Contradiction Analysis Example

- Issue : Discrepant IC values for similar adamantyl-urea compounds in cancer assays.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.